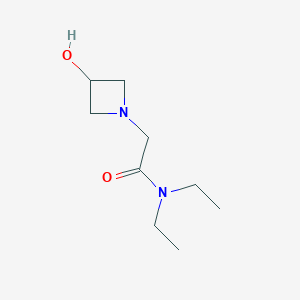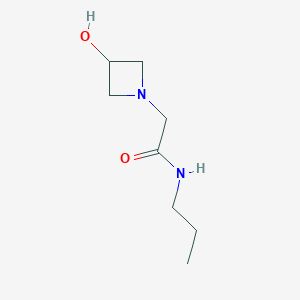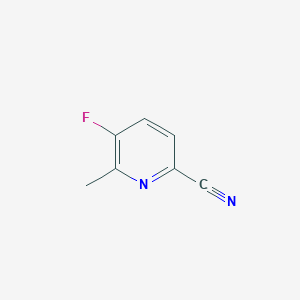
5-氟-6-甲基吡啶腈
描述
5-Fluoro-6-methylpicolinonitrile is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-6-methylpicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-methylpicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗:氟化嘧啶在个体化医疗中的应用
5-氟-6-甲基吡啶腈是合成氟化嘧啶类药物(如5-氟尿嘧啶(5-FU))的关键前体,这些药物广泛用于癌症治疗 。将氟原子引入嘧啶环会产生能够干扰DNA合成的化合物,从而抑制癌细胞的生长。这种方法在个体化医疗时代尤为重要,因为治疗方法是根据个体基因谱定制的。
药物化学:增强药物特性
在药物化学中,将氟原子引入药物分子可以显著改变其性质 。5-氟-6-甲基吡啶腈可用于制备氟化中间体,从而提高药物的代谢稳定性、效力和选择性。这种修饰可以导致开发出具有更好疗效和更少副作用的药物。
有机合成:酶促氟化
该化合物在酶促合成氟化有机分子的过程中发挥作用 。像氟化酶这样的酶可以催化C-F键的形成,这对于合成有机氟化合物至关重要。这些化合物在医药、农药和材料科学等各个领域都有应用。
药物开发:氟化药物候选
5-氟-6-甲基吡啶腈通过作为氟化药物候选物的构建块来促进新药的开发 。氟的存在可以增强药物与其靶蛋白的结合亲和力,提高其核酸酶抗性,并有利于其在体外和体内发挥生物活性。
药物研究:氟在成像剂中的应用
该化合物在设计含有氟原子的用于医学成像的小分子中具有重要意义 。氟化成像剂对于早期疾病检测和监测治疗干预的有效性至关重要。
工业应用:材料科学和化学合成
虽然与它的药用应用没有直接关系,但5-氟-6-甲基吡啶腈在材料科学和化学合成等工业应用中也具有相关性 。其特性使其成为制备具有特定氟相关特性的材料的宝贵化合物。
生化分析
Biochemical Properties
5-Fluoro-6-methylpicolinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s fluorine atom enhances its reactivity and binding affinity with biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, contributing to the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of 5-Fluoro-6-methylpicolinonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, 5-Fluoro-6-methylpicolinonitrile has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 5-Fluoro-6-methylpicolinonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Furthermore, the compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-6-methylpicolinonitrile change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have indicated that 5-Fluoro-6-methylpicolinonitrile can cause sustained alterations in cellular function, including changes in metabolic activity and gene expression profiles. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Fluoro-6-methylpicolinonitrile in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and oxidative stress. These toxic effects are often associated with the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .
Metabolic Pathways
5-Fluoro-6-methylpicolinonitrile is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism is also affected by the presence of cofactors such as NADPH and FAD, which are essential for enzymatic activity.
Transport and Distribution
Within cells and tissues, 5-Fluoro-6-methylpicolinonitrile is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For example, the compound can bind to albumin in the bloodstream, enhancing its solubility and transport to various organs. Additionally, transporters such as P-glycoprotein can influence the compound’s cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 5-Fluoro-6-methylpicolinonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 5-Fluoro-6-methylpicolinonitrile within cells can determine its biochemical effects and therapeutic potential .
属性
IUPAC Name |
5-fluoro-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESOLAIEKVKOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735669 | |
| Record name | 5-Fluoro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915720-64-8 | |
| Record name | 5-Fluoro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



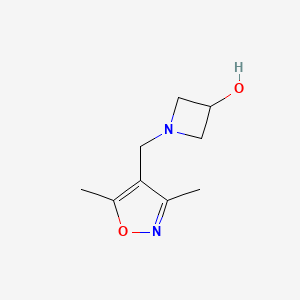
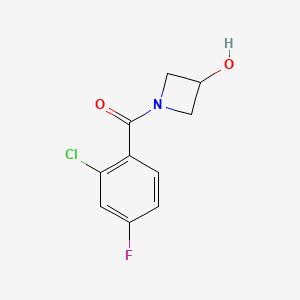

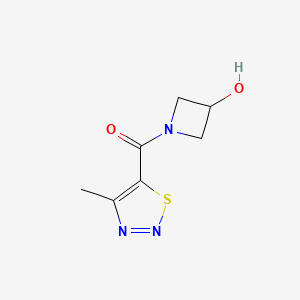
![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)
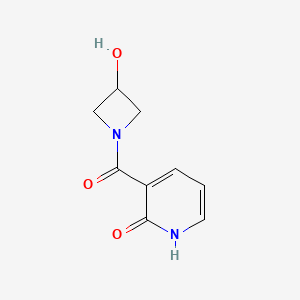
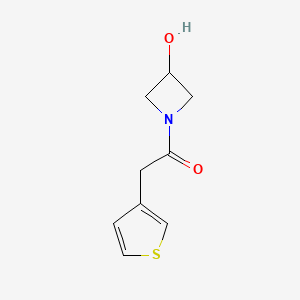

![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)
![1-[(3-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468772.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468773.png)
